Dehydrobrowniine

Description

Dehydrobrowniine is a dehydrogenated derivative of browniine, a compound class often associated with alkaloids or terpenoid derivatives. While specific structural details are sparse in publicly available literature, its nomenclature ("dehydro") indicates the removal of hydrogen atoms, typically resulting in the introduction of double bonds or aromatic systems .

Properties

IUPAC Name |

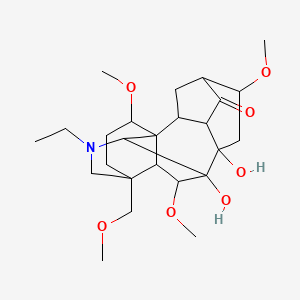

11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO7/c1-6-26-11-22(12-30-2)8-7-16(32-4)24-14-9-13-15(31-3)10-23(28,17(14)18(13)27)25(29,21(24)26)20(33-5)19(22)24/h13-17,19-21,28-29H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOQLGAENOKSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6=O)OC)O)O)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964040 | |

| Record name | 20-Ethyl-7,8-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4829-56-5 | |

| Record name | Dehydrobrowniine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004829565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Ethyl-7,8-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dehydrobrowniine involves multiple steps, starting from naturally occurring precursors. One common method includes the extraction of the compound from Delphinium species, followed by purification processes. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in organic synthesis techniques have made it possible to produce this compound on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and other purification methods to isolate this compound from plant extracts.

Chemical Reactions Analysis

Types of Reactions

Dehydrobrowniine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

Substitution: Replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated forms .

Scientific Research Applications

Dehydrobrowniine has several applications in scientific research, including:

Chemistry: Used as a reference compound in the study of alkaloid chemistry and synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new pharmaceuticals and chemical products .

Mechanism of Action

The mechanism of action of dehydrobrowniine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dehydrobrowniine belongs to a broader class of dehydrogenated natural products. Below is a comparative analysis with three compounds sharing structural or functional similarities:

Deguelin (CAS 522-17-8)

- Structural Features: A rotenoid with a benzopyran backbone, known for its insecticidal and anti-cancer properties.

- Comparison: Both Deguelin and this compound likely feature conjugated systems due to dehydrogenation.

- Key Difference: Deguelin has a well-documented isoflavonoid skeleton, whereas this compound’s exact scaffold remains unconfirmed .

5,6-Dehydrokawain (CAS 15345-89-8)

- Structural Features : A kavalactone derivative with a dihydro-α-pyrone ring and a dehydrogenated side chain.

- Comparison : The "dehydro" moiety in both compounds suggests similar synthetic pathways (e.g., oxidative dehydrogenation). 5,6-Dehydrokawain exhibits sedative effects, implying that this compound may also target neurological pathways .

- Key Difference : 5,6-Dehydrokawain is a lactone, while this compound’s functional groups are undefined .

Dehydrobruceine A

- Structural Features: A quassinoid with a highly oxidized, dehydrogenated triterpenoid framework, noted for anti-malarial activity.

- Comparison : Both compounds likely undergo dehydrogenation to enhance bioactivity. Dehydrobruceine A’s efficacy against Plasmodium parasites suggests that this compound could similarly exploit redox-active pathways .

- Key Difference: Dehydrobruceine A’s triterpenoid origin contrasts with this compound’s unconfirmed biosynthetic pathway .

Industrial Relevance

- 5,6-Dehydrokawain : Used in herbal medicine for anxiolytic properties .

- This compound Acetate : Likely explored for enhanced solubility or stability in formulations, akin to esterified derivatives of similar compounds .

Data Table: Comparative Overview

Biological Activity

Dehydrobrowniine, a diterpenoid alkaloid primarily found in plants of the Delphinium genus, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its complex molecular structure, which contributes to its biological activity. The compound's molecular formula is , and it has been isolated from various Delphinium species, such as D. geyeri and D. glaucescens . Its structure includes multiple functional groups that facilitate interactions with biological targets.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 2 μg/mL .

2. Anticancer Properties

This compound has demonstrated cytotoxic effects on cancer cell lines. For instance, studies have shown that it induces apoptosis in HeLa cells through mitochondrial pathways, leading to cell cycle arrest at the S phase . The compound's mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), which are critical mediators of apoptosis.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. It was found to reduce nitric oxide production in macrophages and inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests its utility in treating inflammatory diseases.

4. Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems. It has been reported to interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurodegenerative diseases . This interaction could lead to potential applications in treating conditions like Alzheimer's disease.

Case Study: Toxicological Analysis

A notable case involved the analysis of this compound in a poisoning incident linked to Delphinium consumption. Liquid chromatography coupled with mass spectrometry (LC-MS) was employed to identify this compound among other alkaloids, confirming its toxicological significance . This case underscores the need for caution regarding the consumption of plants containing this alkaloid.

Data Table: Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.